

Unveiling the Target Landscape: A Comparative Guide to Kinase Inhibitor Cross-Reactivity

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Compound of Interest

Compound Name: **RGB-286147**

Cat. No.: **B1679313**

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Disclaimer: No publicly available information could be found for a kinase inhibitor with the designation "**RGB-286147**". The following comparison guide has been generated using the well-documented multi-kinase inhibitor, Sorafenib, as an illustrative example. This guide is intended to serve as a template that can be adapted for "**RGB-286147**" once internal experimental data becomes available.

This guide provides a comparative analysis of the kinase inhibitor Sorafenib, focusing on its cross-reactivity profile against a panel of other kinases. The objective is to offer researchers, scientists, and drug development professionals a clear overview of Sorafenib's selectivity, supported by experimental data and detailed protocols.

Data Presentation: Kinase Inhibition Profile of Sorafenib

The following table summarizes the in vitro inhibitory activity of Sorafenib against a range of protein kinases. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicates the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values are indicative of higher potency.

Kinase Target Family	Kinase	IC50 (nM)
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Primary Targets		
Raf Family	Raf-1	6
B-Raf		22
B-Raf (V600E mutant)		38
VEGFR Receptors	VEGFR-1	26
VEGFR-2		90
VEGFR-3		20
PDGF Receptors	PDGFR- β	57
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Selected Off-Targets		
Other Tyrosine Kinases	c-Kit	68
Flt-3		58-59
RET		43
FGFR-1		580
<hr/>		
Kinases Not Significantly Inhibited		
MAP Kinase Pathway	ERK-1	>10,000
MEK-1		>10,000
Other Serine/Threonine Kinases	PKB/Akt	>10,000
PKA		>10,000
CDK1/cyclin B		>10,000
PKC α		>10,000
PKC γ		>10,000
PIM-1		>10,000

Receptor Tyrosine Kinases	EGFR	>10,000
HER-2/neu		>10,000
IGFR-1		>10,000
c-Met		>10,000

Table based on data from multiple sources[1].

Experimental Protocols: Biochemical Kinase Selectivity Profiling

The following is a generalized protocol for determining the in vitro kinase selectivity profile of a compound like Sorafenib using a luminescence-based assay. This type of assay measures the amount of ATP remaining after a kinase reaction; the amount of remaining ATP is inversely proportional to kinase activity.

Objective: To determine the IC₅₀ values of a test compound against a panel of purified protein kinases.

Materials:

- Test compound (e.g., Sorafenib) dissolved in DMSO.
- Purified recombinant protein kinases.
- Kinase-specific substrates (peptides or proteins).
- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
- ATP at a concentration near the Michaelis constant (K_m) for each kinase.
- Luminescent kinase assay reagent (e.g., ADP-GloTM).
- 384-well white assay plates.
- Plate reader with luminescence detection capabilities.

Procedure:

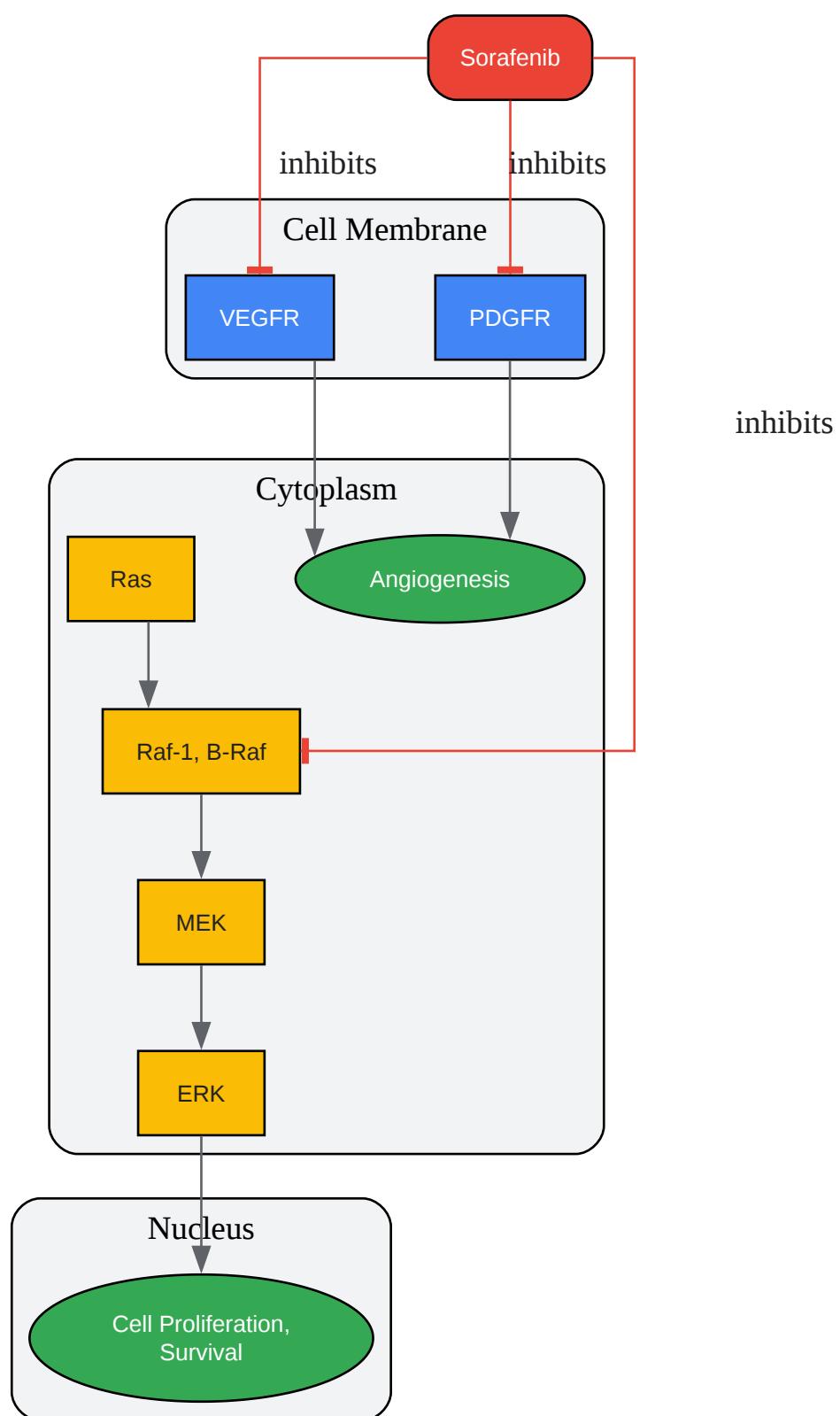
- Compound Preparation:
 - Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
 - Further dilute the compound in the kinase reaction buffer to the desired final concentrations.
- Kinase Reaction:
 - Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add the kinase and its specific substrate to each well.
 - Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
 - Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Luminescence Detection:
 - Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This is typically a two-step process:
 - Add the first reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40-60 minutes.
 - Add the second reagent to convert the generated ADP back to ATP and measure the light output using a luciferase/luciferin reaction. Incubate for 30-60 minutes.
 - Measure the luminescence signal using a plate reader.
- Data Analysis:
 - The luminescence signal is inversely proportional to kinase activity.

- Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
- Plot the percent inhibition against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Visualizations

Signaling Pathways Targeted by Sorafenib

The following diagram illustrates the primary signaling pathways inhibited by Sorafenib. It targets both the Raf/MEK/ERK pathway involved in tumor cell proliferation and the VEGFR/PDGFR pathways that are crucial for angiogenesis.

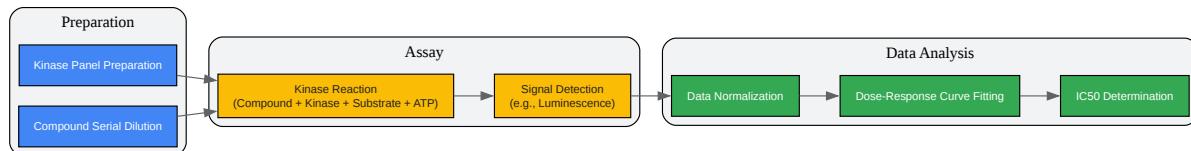


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Caption: Signaling pathways inhibited by Sorafenib.

Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines the key steps in a typical experimental workflow for assessing the cross-reactivity of a kinase inhibitor.



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Caption: Workflow for kinase inhibitor selectivity profiling.

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References

- 1. selleckchem.com [selleckchem.com]
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